molecular formula C8H5F5O2 B14037357 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14037357
M. Wt: 228.12 g/mol
InChI Key: VQVRGLBZMMAHES-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with fluorinating agents and methoxylating agents under controlled conditions. For example, the reaction of 1,4-difluoro-2,5-dimethoxybenzene with difluoromethyl ether in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce larger aromatic compounds .

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-1-5(11)7(2-4(6)10)15-8(12)13/h1-2,8H,3H2

InChI Key

VQVRGLBZMMAHES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)OCF

Origin of Product

United States

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